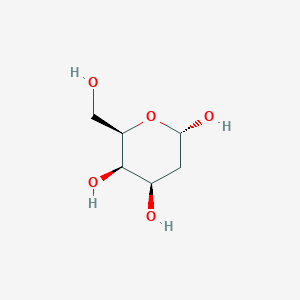

2-Deoxy-alpha-D-galactopyranose

Description

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274259 | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-77-1, 201612-55-7 | |

| Record name | MLS002638629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Yield and Scalability

Stereochemical Control

Epimerization at C-4 remains a bottleneck in the D-glucosamine route, whereas glycal methods inherently preserve the galacto configuration. The azide group’s non-participating nature in selenylation ensures α-anomer dominance, contrasting with traditional acylated donors that favor β-products .

Chemical Reactions Analysis

Stereocontrolled Glycosylation Using Selenoglycoside Donors

Phenyl 2-azido-2-deoxy-1-selenoglycosides serve as donors for α- or β-glycoside formation, with solvent polarity dictating stereoselectivity:

Experimental Data

| Solvent | Anomer Formed | Stereoselectivity (α:β) | Yield (%) |

|---|---|---|---|

| Diethyl ether | α | 9:1 | 85–92 |

| Acetonitrile | β | 1:15 | 78–88 |

Mechanistic Rationale

-

Ether : Low dielectric constant stabilizes oxocarbenium ion intermediates, favoring α-attack via SN2-like pathways.

-

Acetonitrile : High polarity promotes solvent participation, leading to β-selectivity through SN1 mechanisms .

Reduction to 2-Amino Derivatives

2-Azido intermediates undergo Staudinger reduction or catalytic hydrogenation to yield 2-amino-2-deoxy glycosides, critical for bacterial antigen synthesis .

Oligosaccharide Assembly

These donors enable efficient synthesis of:

-

α-(1→4)-Linked Oligomers : Found in Streptococcus pneumoniae capsular polysaccharides.

-

β-(1→3)-GlcNAc Structures : Components of fungal cell walls.

Case Study: Synthesis of a Trisaccharide Antigen

-

Donor Activation : PhSe group displaced by TMSOTf in CH₂Cl₂.

-

Glycosylation : Sequential coupling with acceptors in acetonitrile (β-linkage) followed by ether (α-linkage).

-

Global Deprotection : Hydrogenolysis removes benzyl groups; azides reduced to amines.

Stability and Handling Considerations

-

Storage : Stable at –20°C under inert atmosphere.

-

Reactivity : Susceptible to hydrolysis under acidic or basic conditions; handle in anhydrous environments.

This systematic analysis underscores the utility of 2-deoxy-α-D-galactopyranose derivatives in complex carbohydrate synthesis, with precise stereochemical outcomes achieved through tailored reaction conditions .

Scientific Research Applications

Chemistry

- Building Block for Complex Carbohydrates : 2-Deoxy-alpha-D-galactopyranose serves as a crucial precursor in the synthesis of complex carbohydrates and glycosides. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction, which are fundamental in carbohydrate chemistry.

- Synthesis of Derivatives : The compound can be modified to create various derivatives that can be used in further chemical synthesis. For instance, it can undergo substitution reactions to introduce different functional groups, making it versatile for creating tailored compounds for specific research needs.

Biology

- Enzyme Inhibition Studies : this compound has been investigated for its inhibitory effects on beta-galactosidase, an enzyme involved in galactoside hydrolysis. This inhibition can affect carbohydrate metabolism pathways, providing insights into metabolic regulation and potential therapeutic targets .

- Cellular Metabolism Research : Studies have shown that this compound can influence metabolic pathways within cells, particularly in cancer research where it may inhibit glycolysis and tumor growth. This property makes it a candidate for exploring new cancer treatment strategies .

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound, particularly concerning its antiviral and anticancer properties. For example, it has been evaluated for its ability to modulate immune responses and could serve as a potential immunosuppressive agent in transplant medicine .

- Disease Models : Recent studies have utilized this compound in animal models to investigate its effects on conditions such as dry eye disease and renal fibrosis. The findings suggest that it can modulate fucosylation processes, which are critical in various pathological conditions .

Case Study 1: Immunomodulatory Effects

A study conducted by Mao et al. (2023) highlighted the immunomodulatory potential of this compound in a mouse skin transplant model. The compound was shown to inhibit T-cell responses, contributing to improved graft acceptance and suggesting new avenues for immunosuppressive therapies .

Case Study 2: Renal Fibrosis Treatment

Luo et al. (2023) explored the role of this compound in attenuating renal fibrosis through modulation of terminal fucosylation processes. The results indicated significant therapeutic pathways for treating kidney diseases by targeting specific biochemical pathways influenced by this compound .

Case Study 3: Dry Eye Disease Management

Yoon et al. (2021) examined the effects of this compound on ocular surface conditions, particularly dry eye disease. The study demonstrated that modulation of fucosylation could ameliorate symptoms, opening new treatment strategies for ocular surface disorders .

Mechanism of Action

The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .

Comparison with Similar Compounds

2-Acetamido-2,4-Dideoxy-β-D-xylo-hexopyranosyl Derivatives

- Structure: Features an acetamido group at C2 and deoxygenation at C4 (e.g., compound 15 in : 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose).

- Key Differences: Dual deoxygenation (C2 and C4) reduces hydrogen-bonding capacity compared to 2-deoxy-α-D-galactopyranose. The acetamido group enhances stability against enzymatic degradation, making it useful in glycoconjugate synthesis .

- Applications : Used in oligosaccharide synthesis to mimic bacterial cell wall components.

2-Acetamido-2-Deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose

- Structure: Contains a β-D-galactopyranosyl group at C6 and an acetamido group at C2 ().

- Key Differences: The β-(1→6) glycosidic linkage introduces conformational flexibility, unlike the α-anomeric configuration in 2-deoxy-α-D-galactopyranose. ¹³C-NMR data show distinct chemical shifts for C6 (δ ~67 ppm) due to glycosylation .

- Applications : Serves as a disaccharide precursor for studying glycosyltransferase specificity.

C-Linked 2-Deoxy-2-Acetamido-α-D-galactopyranose Derivatives

N-Acetyl-α-D-galactosamine (GalNAc)

- Structure: Acetylated amino group at C2 (C₈H₁₅NO₆, ChemSpider ID 76020) ().

- Key Differences: The N-acetyl group enables participation in mucin-type O-glycosylation. Higher molecular weight (221.209 g/mol) compared to 2-deoxy-α-D-galactopyranose .

- Applications : Critical in blood group antigens and glycoprotein biosynthesis.

α-L-Fucopyranose (6-Deoxy-α-L-galactopyranose)

2-Deoxy-2,2-Difluoro-β-D-lyxo-hexopyranose

- Structure : Difluoro substitution at C2 ().

- Key Differences :

- Applications : Inhibitor of glycosidases and glycosyltransferases.

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Accessibility : highlights a high-yield synthesis (44%) for C-linked derivatives, enabling scalable production of stable glycomimetics .

- Conformational Analysis : demonstrates that glycosidic linkage angles (θ = 81.6°, ϕ = 118.1°) in disaccharides influence binding to lectins and antibodies .

- Enzymatic Interactions : The difluoro analog () acts as a mechanistic probe for enzymes like galactosyltransferases, revealing transition-state stabilization .

Biological Activity

2-Deoxy-alpha-D-galactopyranose (2-DG) is a hexose sugar analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This compound is structurally similar to glucose and galactose, which enables it to interact with various biological pathways, particularly those involving glycolysis and cellular metabolism. This article reviews the biological activity of 2-DG, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 164.1565 g/mol

- Synonyms : 2-Deoxy-alpha-D-lyxo-hexopyranose, 2-deoxy-beta-D-galactose

2-DG primarily inhibits glycolysis by competing with glucose for uptake and phosphorylation by hexokinase, leading to decreased ATP production in cells. This inhibition can induce metabolic stress in rapidly proliferating cells such as cancer cells. The following mechanisms have been identified:

- Inhibition of Glycolysis : By mimicking glucose, 2-DG competes for hexokinase binding, effectively reducing the energy supply to cells.

- Induction of Autophagy : Studies have shown that 2-DG can trigger autophagic processes in cancer cells, leading to increased cell death under certain conditions.

- Hypoxic Conditions : The efficacy of 2-DG appears to be enhanced under hypoxic conditions commonly found in tumor microenvironments, further promoting its cytotoxic effects on cancer cells.

Cytotoxic Effects

Recent studies have demonstrated that 2-DG exhibits significant cytotoxicity against various cancer cell lines. A comparative analysis of different derivatives revealed that fluorinated derivatives of 2-DG showed even greater potency against glioblastoma cell lines (U-251 and U-87) than non-fluorinated forms .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 2-DG | >20 | U-251 |

| 2-FG | <0.5 | U-251 |

| 2,2-diFG | <0.1 | U-251 |

This table summarizes the cytotoxic effects of various derivatives of 2-DG on glioblastoma cell lines.

Inhibition of Tumor Growth

In vivo studies have shown that administration of 2-DG can significantly inhibit tumor growth in mouse models. For instance, a study indicated that mice treated with 2-DG exhibited reduced tumor sizes compared to control groups . The mechanism involves both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment.

Implications for Cancer Therapy

The potential application of 2-DG as a therapeutic agent is being explored in combination with other treatments such as chemotherapy and radiation therapy. By enhancing the sensitivity of cancer cells to these treatments through metabolic modulation, 2-DG could improve overall treatment outcomes .

Case Studies

- Hepatocellular Carcinoma (HCC) : A study utilizing a PET tracer based on a fluorinated derivative of 2-DG demonstrated its effectiveness in identifying HCC lesions that were not visible through conventional imaging techniques. This suggests a dual role for 2-DG as both a diagnostic and therapeutic agent in liver cancers .

- Breast Cancer Models : Research involving breast cancer cell lines has shown that treatment with 2-DG leads to increased apoptosis rates and reduced proliferation, highlighting its potential as an adjunct therapy in breast cancer management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.